molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-

Cat. No.: B12593063
CAS No.: 651314-52-2
M. Wt: 188.23 g/mol
InChI Key: IUEPDRYKTARBKQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes an isoxazole ring attached via an ethynyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- lies in its specific combination of an azabicyclo structure with an isoxazole ring, providing distinct chemical and biological properties that make it valuable for various scientific research applications.

Properties

CAS No.

651314-52-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2

InChI Key

IUEPDRYKTARBKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C2C#CC3=CC=NO3

Origin of Product

United States

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